![molecular formula C13H14FN B14176588 7'-Fluorospiro[cyclohexane-1,3'-indole] CAS No. 923037-16-5](/img/structure/B14176588.png)
7'-Fluorospiro[cyclohexane-1,3'-indole]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7’-Fluorospiro[cyclohexane-1,3’-indole] is a spirocyclic compound that features a unique structure where a cyclohexane ring is fused to an indole moiety through a spiro linkage at the 3’ position. The presence of a fluorine atom at the 7’ position of the indole ring adds to its chemical uniqueness. Spirocyclic compounds like 7’-Fluorospiro[cyclohexane-1,3’-indole] are of significant interest in medicinal chemistry due to their three-dimensional structure, which can interact with biological targets in unique ways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7’-Fluorospiro[cyclohexane-1,3’-indole] typically involves the formation of the spiro linkage through a cyclization reaction One common method involves the reaction of a cyclohexanone derivative with an indole derivative under acidic or basic conditions to form the spirocyclic structure
Industrial Production Methods
Industrial production of 7’-Fluorospiro[cyclohexane-1,3’-indole] may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
7’-Fluorospiro[cyclohexane-1,3’-indole] can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation catalysts like palladium on carbon.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of reduced spiroindole derivatives.
Substitution: Formation of substituted spiroindole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
7’-Fluorospiro[cyclohexane-1,3’-indole] has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anticancer, antimicrobial, and antiviral activities.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 7’-Fluorospiro[cyclohexane-1,3’-indole] involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or modulating the activity of these targets. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiroindole: Lacks the fluorine atom, resulting in different chemical and biological properties.
Spirooxindole: Contains an oxindole moiety instead of an indole, leading to variations in reactivity and biological activity.
Spirotryprostatin A and B: Known for their microtubule assembly inhibition properties.
Uniqueness
7’-Fluorospiro[cyclohexane-1,3’-indole] is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological interactions. The spirocyclic structure also provides a rigid and three-dimensional framework that can enhance its binding to biological targets.
Eigenschaften
CAS-Nummer |
923037-16-5 |
|---|---|
Molekularformel |
C13H14FN |
Molekulargewicht |
203.25 g/mol |
IUPAC-Name |
7'-fluorospiro[cyclohexane-1,3'-indole] |
InChI |
InChI=1S/C13H14FN/c14-11-6-4-5-10-12(11)15-9-13(10)7-2-1-3-8-13/h4-6,9H,1-3,7-8H2 |
InChI-Schlüssel |
HNEDKLAUGHFIAY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(CC1)C=NC3=C2C=CC=C3F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dimethyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B14176512.png)
![2-[Benzyl(methyl)sulfamoyl]-N-hydroxyacetamide](/img/structure/B14176515.png)
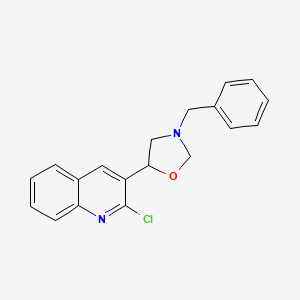
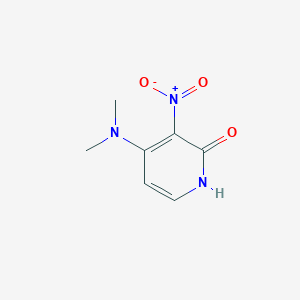
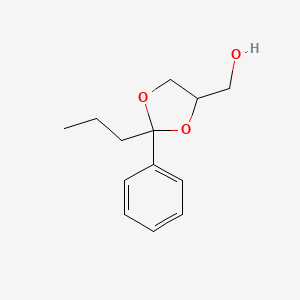
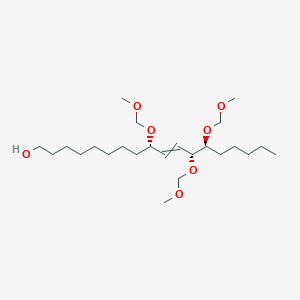

![5-[(4-Phenoxyphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B14176541.png)
![{4-[(2-Aminoethyl)carbamoyl]phenoxy}acetic acid](/img/structure/B14176543.png)

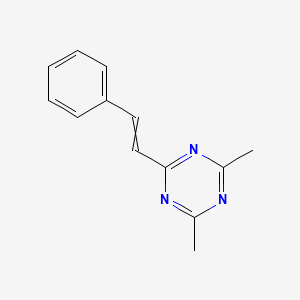

![1-Ethyl-3-[(prop-2-en-1-yl)oxy]quinolin-2(1H)-one](/img/structure/B14176566.png)
![2,8-Bis(phenylethynyl)-5H-5lambda~6~-dibenzo[b,d]thiophene-5,5-dione](/img/structure/B14176581.png)
